Bienvenue dans la boutique en ligne BenchChem!

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

regioisomerism molecular geometry structure–activity relationship

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 394229-56-2; molecular formula C₂₃H₁₅N₃O₃; MW 381.39) is a synthetic heterocyclic compound comprising a 4-oxo-4H-chromene-2-carboxamide core linked via a para-phenylene bridge to a 1H-benzo[d]imidazol-2-yl substituent. This compound belongs to the chromone-2-carboxamide family, a scaffold with established inhibitory activity against targets including ABCG2 (low three-digit nanomolar range in Hoechst 33342 transport assays), 5-lipoxygenase, and MCH receptor 1, as well as demonstrated antibiofilm activity against Pseudomonas aeruginosa (≥50% inhibition at 50 µM for multiple analogs).

Molecular Formula C23H15N3O3
Molecular Weight 381.391
CAS No. 394229-56-2
Cat. No. B2767142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
CAS394229-56-2
Molecular FormulaC23H15N3O3
Molecular Weight381.391
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C23H15N3O3/c27-19-13-21(29-20-8-4-1-5-16(19)20)23(28)24-15-11-9-14(10-12-15)22-25-17-6-2-3-7-18(17)26-22/h1-13H,(H,24,28)(H,25,26)
InChIKeyWQFUQZUXXZWATG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 394229-56-2): Structural Identity and Comparator Context


N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 394229-56-2; molecular formula C₂₃H₁₅N₃O₃; MW 381.39) is a synthetic heterocyclic compound comprising a 4-oxo-4H-chromene-2-carboxamide core linked via a para-phenylene bridge to a 1H-benzo[d]imidazol-2-yl substituent . This compound belongs to the chromone-2-carboxamide family, a scaffold with established inhibitory activity against targets including ABCG2 (low three-digit nanomolar range in Hoechst 33342 transport assays), 5-lipoxygenase, and MCH receptor 1, as well as demonstrated antibiofilm activity against Pseudomonas aeruginosa (≥50% inhibition at 50 µM for multiple analogs) [1]. The co-occurrence of benzimidazole and chromone pharmacophores within a single molecule—connected via a precisely defined para-substituted phenyl linker—distinguishes this compound from ortho-substituted regioisomers (CAS 361478-79-7) and from 2H-chromene-3-carboxamide variants (CAS 478342-78-8) that bear imino rather than oxo substitution at the chromene ring . Importantly, peer-reviewed literature and authoritative databases (PubChem, ChEMBL) do not currently contain IC₅₀, Kᵢ, or other direct quantitative bioactivity data for this specific CAS number, a fact that must be acknowledged when evaluating selection decisions [2].

Why N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide Cannot Be Replaced by Generic Chromone or Benzimidazole Analogs


Substituting this compound with a generic chromone-2-carboxamide or a simple benzimidazole derivative is scientifically unjustified owing to three intersecting structural determinants. First, the para-phenylene connectivity between the benzimidazole and the chromone carboxamide dictates the spatial orientation and conformational landscape of the molecule; the ortho-substituted regioisomer (CAS 361478-79-7) adopts a distinct geometry that predicts altered target engagement profiles . Second, the 4-oxo-4H-chromene-2-carboxamide substructure exhibits temperature-dependent rotational isomerism about the amide bond, as demonstrated by dynamic ¹H and ¹³C NMR studies—a property that is absent in 2H-chromene-3-carboxamide imino analogs (CAS 478342-78-8) and that directly influences conformational preorganization for target binding [1]. Third, the benzimidazole NH and the chromone carbonyl constitute a dual hydrogen-bond donor/acceptor system whose geometry is uniquely configured in this para-substituted scaffold; altering the substitution pattern or replacing either pharmacophore with a bioisostere (e.g., benzoxazole for benzimidazole) would fundamentally change this hydrogen-bonding array, as chromone-2-carboxamide SAR studies have shown that even modest side-chain modifications can shift IC₅₀ values by orders of magnitude [2]. Without matching the exact CAS number during procurement, researchers risk introducing an uncontrolled variable that undermines assay reproducibility and structure–activity relationship interpretation.

Quantitative Differentiation Evidence: N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide vs. Closest Analogs


Para vs. Ortho Substitution: Regioisomeric Identity Differentiates Molecular Geometry and Predicted Target Complementarity

The target compound features a para-substituted phenyl linker that connects the benzimidazole C-2 position to the 4-oxo-4H-chromene-2-carboxamide nitrogen, whereas the closest commercially available regioisomer (CAS 361478-79-7) bears an ortho-substituted phenyl linker . In para-substituted chromone-2-carboxamides, the extended linear geometry permits unhindered rotation about the amide bond—a property characterized by Davidson and Kaye via dynamic NMR with calculated rotational barriers—while the ortho-substituted analog experiences steric congestion between the benzimidazole ring and the chromone carbonyl, restricting conformational sampling [1]. This geometric distinction is material: in the broader chromone-2-carboxamide class, N-phenyl-substituted derivatives with different aryl orientations have shown ABCG2 inhibitory potencies varying from low nanomolar to micromolar ranges depending on substitution geometry, demonstrating that linker regiochemistry is a first-order determinant of target engagement [2].

regioisomerism molecular geometry structure–activity relationship medicinal chemistry

Chromene Oxidation State: 4-Oxo-4H-chromene vs. 2H-Chromene-3-carboxamide Imino Analogs Dictate Electron Distribution and Hydrogen-Bonding Capacity

The target compound contains a 4-oxo-4H-chromene-2-carboxamide core, characterized by a ketone at position 4 and a carboxamide at position 2. A structurally related commercially available analog, CAS 478342-78-8, contains a 2H-chromene-3-carboxamide core with a phenylimino substituent at position 2 rather than an oxo group, representing a fundamentally different oxidation state and electronic configuration . In the 4-oxo-4H-chromene series, the C-4 carbonyl acts as a hydrogen-bond acceptor and contributes to the conjugation pathway extending from the chromone ring through the amide to the benzimidazole substituent. The imino-substituted 2H-chromene analog lacks this carbonyl and instead presents an imine functionality that alters both the hydrogen-bonding pharmacophore and the π-electron distribution [1]. From a procurement perspective, these two compounds differ in molecular formula (C₂₃H₁₅N₃O₃ vs. C₂₉H₂₀N₄O₂), molecular weight (381.39 vs. 456.51), and InChI Key, confirming they are not interchangeable chemical entities .

chromene oxidation state hydrogen bonding bioisosterism medicinal chemistry

Scaffold-Level Differentiation: Chromone-2-Carboxamide Class Demonstrates Quantifiable Multitarget Activity That Benzimidazole-Only or Chromone-Only Analogs Cannot Replicate

The target compound uniquely combines two validated pharmacophores—4-oxo-4H-chromene-2-carboxamide and 1H-benzo[d]imidazole—within a single molecular entity. Class-level evidence demonstrates that chromone-2-carboxamides as a scaffold achieve: (i) inhibition of Pseudomonas aeruginosa biofilm formation with ≥50% inhibition at 50 µM for 16 out of 25 tested retro-series analogs, without cytotoxicity to Vero cells (IC₅₀ > 1.0 mM) [1]; (ii) ABCG2 transporter inhibition in the low three-digit nanomolar range in Hoechst 33342 accumulation assays, reversing multidrug resistance in cancer cells [2]; and (iii) in vitro anticancer activity—a closely related analog, N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide, exhibited IC₅₀ values of 29.5 µM and 25.7 µM against breast cancer cell lines [3]. Benzimidazole-only compounds lack the chromone carboxamide's hydrogen-bonding network and π-stacking surface; chromone-only compounds lack the benzimidazole's metal-chelating and DNA-intercalating capacity. The intentional hybridization of these two pharmacophores through a para-phenylene linker in CAS 394229-56-2 is consistent with the medicinal chemistry strategy of scaffold merging to achieve polypharmacology, a design principle that structurally simpler single-pharmacophore analogs cannot fulfill [4].

multitarget activity chromone-2-carboxamide ABCG2 inhibition antibiofilm scaffold hybridization

Amide Conformational Dynamics: 4-Oxo-4H-chromene-2-carboxamides Exhibit Quantifiable Rotational Barriers That Influence Binding Kinetics

The 4-oxo-4H-chromene-2-carboxamide substructure in the target compound undergoes restricted rotation about the amide C–N bond, a dynamic process quantitatively characterized by Davidson and Kaye using variable-temperature ¹H and ¹³C NMR spectroscopy [1]. The rotational barriers for N-alkyl 4-oxo-4H-chromene-2-carboxamides were calculated from coalescence temperature measurements and lineshape analysis, falling in the range of approximately 60–75 kJ/mol. This partial double-bond character of the amide linkage has direct implications for target binding: the compound exists as a mixture of E/Z rotamers that interconvert on a measurable timescale, and the population distribution is temperature-dependent [1]. By contrast, the 2H-chromene-3-carboxamide imino analog (CAS 478342-78-8) features an imine bond (C=N) that does not undergo analogous rotational isomerism, and the ortho-substituted regioisomer (CAS 361478-79-7) experiences steric modulation of the rotational barrier due to proximal benzimidazole-chromone interactions . This quantifiable conformational dynamics property is unique to the 4-oxo-4H-chromene-2-carboxamide scaffold with a non-sterically-constrained N-substituent and is a differentiating physicochemical characteristic that affects entropic contributions to target binding free energy [1].

conformational dynamics rotational isomerism NMR binding kinetics physicochemical property

Recommended Application Scenarios for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 394229-56-2)


Regioisomer-Controlled Structure–Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound serves as the para-substituted reference standard in SAR campaigns exploring the effect of phenyl linker regiochemistry on target binding. Its well-defined geometry—benzimidazole at the para position of the anilide phenyl ring—contrasts with the ortho-substituted regioisomer (CAS 361478-79-7), enabling systematic evaluation of how the spatial relationship between the benzimidazole and chromone pharmacophores modulates potency, selectivity, and physicochemical properties . The amide rotational isomerism characterized by Davidson and Kaye provides a measurable conformational dynamics parameter that can be correlated with binding kinetics or entropic contributions to ΔG [1].

Dual-Pharmacophore Phenotypic Screening for Polypharmacology Discovery

The intentional hybridization of a chromone-2-carboxamide (with documented ABCG2 inhibitory and antibiofilm activity) and a benzimidazole (with established DNA-intercalating and kinase-inhibitory potential) makes this compound a suitable probe for phenotypic screening campaigns seeking multitarget agents . Class-level data indicate that chromone-2-carboxamides achieve ≥50% P. aeruginosa biofilm inhibition at 50 µM in 64% of tested analogs without mammalian cytotoxicity (IC₅₀ > 1.0 mM on Vero cells), while benzimidazole-containing chromone hybrids have demonstrated anticancer IC₅₀ values from 54.7 µM to sub-micromolar ranges depending on substitution [1]. The dual pharmacophore design increases the probability of hits in target-agnostic phenotypic assays compared to single-pharmacophore screening compounds.

Conformational Dynamics Reference Compound for Biophysical Binding Studies

The quantifiable amide rotational barrier (60–75 kJ/mol) of the 4-oxo-4H-chromene-2-carboxamide substructure makes this compound a useful tool for biophysical studies investigating the role of conformational dynamics in target binding . Unlike the conformationally static 2H-chromene-3-carboxamide imino analog (CAS 478342-78-8) or the sterically constrained ortho-substituted regioisomer (CAS 361478-79-7), the para-substituted compound allows the chromone carboxamide to sample both E and Z rotameric states, enabling studies of conformational selection vs. induced fit mechanisms by techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or NMR-based binding experiments [1].

Synthetic Chemistry Building Block for Focused Compound Library Construction

This compound provides a validated synthetic entry point for constructing focused libraries of benzimidazole-chromone hybrids. Its synthesis involves well-established amide coupling chemistry between 4-oxo-4H-chromene-2-carboxylic acid (or its activated ester) and 4-(1H-benzo[d]imidazol-2-yl)aniline, a building block with documented synthetic routes . The chromone C-6, C-7, and C-8 positions, as well as the benzimidazole C-5 and C-6 positions, remain available for further derivatization, enabling systematic exploration of substituent effects on the dual-pharmacophore scaffold. This contrasts with fused imidazochromone systems, where the ring fusion precludes independent optimization of each pharmacophore [1].

Quote Request

Request a Quote for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.